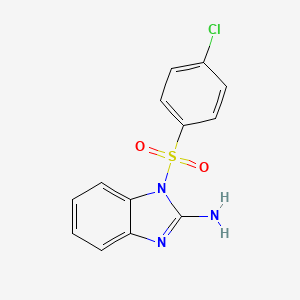
2,3-dihydro-1,4-benzodioxin-3-ylmethyl 2,6-difluorobenzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,3-dihydro-1,4-benzodioxin-3-ylmethyl 2,6-difluorobenzoate is a chemical compound that belongs to the class of benzoate esters It is characterized by the presence of a 2,3-dihydro-1,4-benzodioxin ring system attached to a 2,6-difluorobenzoate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1,4-benzodioxin-3-ylmethyl 2,6-difluorobenzoate typically involves the esterification of 2,6-difluorobenzoic acid with 2,3-dihydro-1,4-benzodioxin-3-ylmethanol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) to facilitate the esterification process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
2,3-dihydro-1,4-benzodioxin-3-ylmethyl 2,6-difluorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the fluorine atoms or the ester linkage.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives.
Aplicaciones Científicas De Investigación
2,3-dihydro-1,4-benzodioxin-3-ylmethyl 2,6-difluorobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding due to its unique structural features.
Industry: It may be used in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 2,3-dihydro-1,4-benzodioxin-3-ylmethyl 2,6-difluorobenzoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into specific binding sites, thereby modulating the activity of the target molecules. This can lead to inhibition or activation of biochemical pathways, depending on the nature of the interaction.
Comparación Con Compuestos Similares
Similar Compounds
1,4-Benzodioxin, 2,3-dihydro-: A structurally similar compound with a benzodioxin ring system.
2,6-difluorobenzoic acid esters: Compounds with similar ester linkages but different alcohol components.
Uniqueness
2,3-dihydro-1,4-benzodioxin-3-ylmethyl 2,6-difluorobenzoate is unique due to the combination of the benzodioxin ring and the difluorobenzoate moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.
Propiedades
Fórmula molecular |
C16H12F2O4 |
|---|---|
Peso molecular |
306.26 g/mol |
Nombre IUPAC |
2,3-dihydro-1,4-benzodioxin-3-ylmethyl 2,6-difluorobenzoate |
InChI |
InChI=1S/C16H12F2O4/c17-11-4-3-5-12(18)15(11)16(19)21-9-10-8-20-13-6-1-2-7-14(13)22-10/h1-7,10H,8-9H2 |
Clave InChI |
FQPWRGVIEHNQDQ-UHFFFAOYSA-N |
SMILES canónico |
C1C(OC2=CC=CC=C2O1)COC(=O)C3=C(C=CC=C3F)F |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2,5-Dimethyl-3-furancarboxylic acid [2-(2,3-dihydroindol-1-yl)-2-oxoethyl] ester](/img/structure/B1222426.png)

![ethyl 2-[(2-chlorophenyl)sulfanylmethyl]-5-methyl-4-oxo-3H-thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1222430.png)
![[2-(2-Methylpropylcarbamoylamino)-2-oxoethyl] 3-[(3,4-difluorophenyl)sulfonylamino]benzoate](/img/structure/B1222431.png)


![6-(4-Methoxyphenoxy)-2-imidazo[1,2-b]pyridazinecarboxylic acid ethyl ester](/img/structure/B1222436.png)
![N-[4-[4-(1-pyrrolidinylsulfonyl)phenyl]-2-thiazolyl]-2,3-dihydro-1,4-benzodioxin-3-carboxamide](/img/structure/B1222440.png)


![2-ethoxy-N-[4-[(4-methyl-2-pyrimidinyl)sulfamoyl]phenyl]benzamide](/img/structure/B1222446.png)
![2-{[(4-methoxybenzoyl)amino]methyl}-5-phenyl-3-furoic acid](/img/structure/B1222448.png)
![1-[3-(Trifluoromethyl)phenyl]butan-2-amine](/img/structure/B1222449.png)

